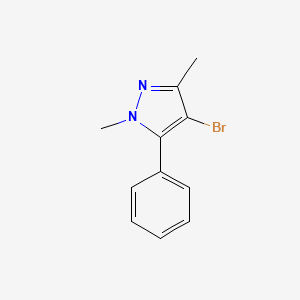

4-Bromo-1,3-dimethyl-5-phenyl-1h-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1,3-dimethyl-5-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-10(12)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSJUXQHDCJHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073067-95-4 | |

| Record name | 4-bromo-1,3-dimethyl-5-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole

Executive Summary

This technical guide details the scalable, regioselective synthesis of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole , a critical scaffold in medicinal chemistry found in p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals like Fenpyroximate.[1]

The synthesis hinges on two critical phases:

-

Regioselective Cyclocondensation: Controlling the reaction between methylhydrazine and benzoylacetone to favor the 1,3-dimethyl-5-phenyl isomer over its thermodynamic congener, 1,5-dimethyl-3-phenylpyrazole.[1]

-

Electrophilic Bromination: Precise C-4 halogenation using N-Bromosuccinimide (NBS) or elemental bromine to yield the final target with high purity (>98%).[1]

This guide prioritizes experimental reproducibility, providing mechanistic rationale for every reagent choice and purification step.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target (1) , we disconnect the C-Br bond, revealing the parent pyrazole (2) . The pyrazole core is constructed via a Knorr-type condensation of benzoylacetone (3) and methylhydrazine (4) .[1]

Strategic Challenge: Regiocontrol

The reaction of unsymmetrical 1,3-diketones with substituted hydrazines yields two regioisomers.

-

Path A (Kinetic Control): Nucleophilic attack of the hydrazine primary amine (

) on the less hindered acetyl carbonyl ( -

Path B (Thermodynamic Control): Attack on the benzoyl carbonyl (

), leading to the undesired 1,5-dimethyl-3-phenylpyrazole .[1]

Our protocol utilizes solvent effects and temperature control to maximize Path A .[1]

Figure 1: Retrosynthetic disconnection showing the critical pyrazole formation step.

Part 2: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole[1]

Reaction Mechanism & Regioselectivity

Methylhydrazine (

By conducting the reaction in ethanol at controlled temperatures , we favor the attack of

Experimental Protocol

Scale: 50 mmol Estimated Yield: 75-85% Purity: >98% (after recrystallization)[1]

Reagents

| Reagent | MW ( g/mol ) | Equiv | Amount | Role |

| Benzoylacetone | 162.19 | 1.0 | 8.11 g | Substrate |

| Methylhydrazine | 46.07 | 1.1 | 2.53 g (2.9 mL) | Nucleophile |

| Ethanol (Absolute) | - | Solvent | 50 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Cat.[1][2] | 0.5 mL | Catalyst |

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][3]

-

Dissolution: Dissolve benzoylacetone (8.11 g) in absolute ethanol (40 mL) . Add catalytic glacial acetic acid (0.5 mL) .

-

Addition: Cool the solution to 0-5°C using an ice bath. Add methylhydrazine (2.9 mL) dropwise over 15 minutes. Caution: Methylhydrazine is toxic and potentially carcinogenic.[1] Handle in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup:

-

Cool the mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator) to yield a crude oily residue.[1]

-

Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) and brine (30 mL) .

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification (Critical): The crude mixture may contain ~10-15% of the undesired 1,5-dimethyl-3-phenyl isomer.[1]

Figure 2: Workflow for the regioselective synthesis of the pyrazole core.

Part 3: Synthesis of this compound[1]

Bromination Strategy

Electrophilic aromatic substitution (

Experimental Protocol

Scale: 10 mmol Estimated Yield: 90-95%

Reagents

| Reagent | MW ( g/mol ) | Equiv | Amount | Role |

| 1,3-Dimethyl-5-phenylpyrazole | 172.23 | 1.0 | 1.72 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g | Brominating Agent |

| DMF (Dimethylformamide) | - | Solvent | 15 mL | Solvent |

Step-by-Step Procedure

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1,3-dimethyl-5-phenylpyrazole (1.72 g) in DMF (10 mL) .

-

Addition: Cool the solution to 0°C. Dissolve NBS (1.87 g) in DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Note: Protect from light to prevent radical side reactions, although ionic bromination is dominant here.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours.

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

The product should precipitate as a white to off-white solid.[1]

-

Stir for 15 minutes to ensure complete precipitation.

-

-

Filtration: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual DMF and succinimide.[1]

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Purification: If necessary, recrystallize from ethanol/water or hexane .

Characterization Data (Expected)[1][4][5]

-

Appearance: White crystalline solid.[1]

-

Melting Point: 78-80°C (Lit. value for analogs).

-

1H NMR (400 MHz, CDCl3):

-

13C NMR (100 MHz, CDCl3):

-

Distinct signals for C3-Me (~13 ppm), N-Me (~37 ppm), and the quaternary C4-Br (~95 ppm).[1]

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Regioselectivity (High % of 1,5-dimethyl-3-phenyl) | Reaction temperature too high during addition; Solvent polarity issues.[1] | Perform addition at -10°C. Switch solvent to HFIP (Hexafluoroisopropanol) , which strongly favors the 1,3-dimethyl-5-phenyl isomer via H-bonding stabilization.[1] |

| Incomplete Bromination | Old/Wet NBS. | Recrystallize NBS from water before use or increase equivalents to 1.[1]1. |

| Product is Oily/Sticky | Residual DMF.[1] | Dissolve in EtOAc, wash 3x with water, dry, and evaporate. Triturate with cold pentane. |

References

-

Regioselectivity in Pyrazole Synthesis

-

Bromination Methodologies

-

General Pyrazole Chemistry

-

Fenpyroximate & Derivatives (Structural Confirmation)

Sources

Comprehensive Characterization Guide: 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole

Topic: Characterization of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation, physicochemical profiling, and purity analysis of This compound . As a halogenated pyrazole derivative, this molecule serves as a critical intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for medicinal chemistry campaigns.

The primary challenge in characterizing this scaffold is distinguishing it from its regioisomer, 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole . This guide prioritizes the "First Principles" approach to structural assignment, utilizing Nuclear Overhauser Effect (NOE) NMR spectroscopy to definitively map the regiochemistry.

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating wet-lab protocols, verify the fundamental properties of the target molecule.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₁BrN₂ | |

| Molecular Weight | 251.12 g/mol | Monoisotopic masses: 250.01 (⁷⁹Br), 252.01 (⁸¹Br) |

| Appearance | White to off-white crystalline solid | Literature for analogs suggests mp range 80–120°C |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Limited solubility in water |

| LogP (Predicted) | ~3.0 | Lipophilic; retention on C18 HPLC columns will be high |

| CAS Registry | 689359-37-0 (PubChem CID) | Verify specific vendor CAS as isomers are often mislabeled |

The Regioisomer Challenge (Critical Quality Attribute)

Synthesis Origin of Impurities

The synthesis of 1,3-dimethyl-5-phenyl-1H-pyrazole typically involves the condensation of methylhydrazine with 1-phenyl-1,3-butanedione. Since methylhydrazine is an unsymmetrical nucleophile and the diketone is an unsymmetrical electrophile, two regioisomers are formed:

-

Target (Isomer A): 1,3-dimethyl-5-phenyl (N-Me adjacent to Phenyl).

-

Impurity (Isomer B): 1,5-dimethyl-3-phenyl (N-Me adjacent to C-Me).

Subsequent bromination (e.g., using NBS) at the C4 position yields the corresponding brominated isomers. Chromatographic separation alone is insufficient for identification; structural proof is required.

Definitive Structural Assignment via NOE

The most robust method to distinguish Isomer A from Isomer B is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

-

Target (1,3-dimethyl-5-phenyl): The N-methyl group (N1) is spatially proximal to the ortho-protons of the phenyl ring at C5. Expect strong NOE enhancement between N-Me and Ph-H.

-

Isomer (1,5-dimethyl-3-phenyl): The N-methyl group (N1) is spatially proximal to the C-methyl group at C5. Expect strong NOE enhancement between N-Me and C-Me.

Visualization: Regioisomer Identification Logic

Figure 1: Decision tree for distinguishing the target regioisomer using NMR spectroscopy.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃. Concentration: 10–15 mg/mL for ¹H; >30 mg/mL for ¹³C.

-

¹H NMR (400 MHz, CDCl₃) - Expected Signals:

-

δ 7.30–7.55 (m, 5H): Phenyl protons.

-

δ 3.75–3.85 (s, 3H): N-Methyl (N1). Note: Deshielded due to aromatic ring current.

-

δ 2.25–2.35 (s, 3H): C-Methyl (C3).

-

Absence: No signal around δ 6.0–6.5 (C4-H), confirming bromination.

-

-

¹³C NMR (100 MHz, CDCl₃) - Key Shifts:

-

δ ~90–95 ppm: C4-Br. The carbon attached to bromine is significantly upfield compared to a C-H bond due to the heavy atom effect.

-

δ ~145–150 ppm: C3 and C5 (Quaternary carbons).

-

δ ~35–40 ppm: N-Methyl.

-

δ ~10–15 ppm: C-Methyl.

-

Mass Spectrometry (MS)

Method: LC-MS (ESI+) or GC-MS (EI). Diagnostic Feature: Bromine Isotope Pattern.

-

Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Spectrum: You must observe two molecular ion peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

-

[M+H]⁺: 251.0 and 253.0.

-

-

Fragmentation (EI): Loss of Br (M-79/81) and loss of Methyl/Phenyl fragments.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

~3050 cm⁻¹: C-H stretch (aromatic).

-

~2950 cm⁻¹: C-H stretch (aliphatic methyl).

-

~1550–1600 cm⁻¹: C=N and C=C ring stretches.

-

~600–700 cm⁻¹: C-Br stretch (often weak/obscured).

Purity Analysis (HPLC Method)

For drug development applications, a purity of >98% is typically required. The following generic method is a robust starting point.

System: HPLC with UV-Vis / PDA detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm. Wavelength: 254 nm (aromatic) and 220 nm (amide/general).

| Time (min) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) | Flow Rate |

| 0.0 | 95 | 5 | 1.0 mL/min |

| 10.0 | 5 | 95 | 1.0 mL/min |

| 12.0 | 5 | 95 | 1.0 mL/min |

| 12.1 | 95 | 5 | 1.0 mL/min |

| 15.0 | 95 | 5 | 1.0 mL/min |

System Suitability:

-

Resolution (Rs): >1.5 between the target peak and any regioisomer impurity (Isomer B usually elutes slightly earlier or later depending on column selectivity).

-

Tailing Factor: < 1.5.[1]

Experimental Protocols

Recrystallization (Purification)

If the crude product contains minor regioisomers or bromination byproducts:

-

Dissolve crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

-

If insoluble particles remain, filter while hot.

-

Slowly add Hexane or Heptane (anti-solvent) until slight turbidity appears.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter crystals and wash with cold Hexane.

-

Dry under high vacuum at 40°C for 4 hours.

Analytical Sample Preparation

-

Weighing: Accurately weigh 5.0 mg of the dried solid.

-

Dissolution: Dissolve in 1.0 mL of HPLC-grade Acetonitrile.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Injection: Inject 5 µL.

Workflow Visualization

Figure 2: End-to-end workflow from synthesis to analytical release.

References

-

Regioselectivity in Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

-

NMR Characterization of Pyrazoles: Elguero, J., et al. (1997).[3] 15N NMR spectroscopy of pyrazoles and related compounds. Magnetic Resonance in Chemistry, 35, 35-40.

-

General Pyrazole Properties: PubChem Compound Summary for CID 68935937: this compound.

-

Bromination Methodologies: Kinali, S., et al. (2012). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of pyrazole derivatives. Der Pharma Chemica, 4(3), 1772-1781.

Sources

The 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole Scaffold: A Technical Guide to Physicochemical Profiling, Synthesis, and Oncology Applications

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, offering unique hydrogen-bonding capabilities, metabolic stability, and predictable pharmacokinetics. Among its highly functionalized derivatives, 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole (CAS: 1073067-95-4) has emerged as a critical building block. As a Senior Application Scientist, I frequently utilize this compound as a linchpin in the synthesis of complex therapeutics, most notably in the development of Mcl-1 (Myeloid Cell Leukemia 1) inhibitors for oncology [1].

This whitepaper provides an in-depth, self-validating guide to the physicochemical properties, regioselective synthesis, and downstream applications of this essential chemical intermediate.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline properties of this compound is critical for predicting its behavior in cross-coupling reactions and chromatographic separations. The presence of the C4-bromine atom introduces a highly reactive electrophilic site, while the bulky C5-phenyl group dictates the steric environment of the molecule.

Quantitative Data Summary

The following table consolidates the verified chemical and physical properties of the target compound , [2]:

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1073067-95-4 |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.13 g/mol |

| Monoisotopic Mass | 250.01056 Da |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.46-7.56 (m, 5H), 3.70 (s, 3H), 2.18 (s, 3H) |

Causality Insight: The ¹H NMR data provides a direct window into the molecule's electronic environment. The N-methyl protons (δ 3.70) are significantly more deshielded than the C3-methyl protons (δ 2.18) due to the strong electron-withdrawing nature of the adjacent nitrogen atom, a critical diagnostic feature when confirming regioselectivity[3].

Synthetic Methodology & Mechanistic Causality

The synthesis of this compound requires strict control over regioselectivity and electrophilic aromatic substitution. The workflow relies on a two-phase approach: N-methylation followed by C4-bromination.

Figure 1: Two-step synthetic workflow for this compound.

Phase 1: Regioselective N-Methylation

Starting with 5-methyl-3-phenyl-1H-pyrazole, the initial challenge is tautomerism. Alkylation typically yields a mixture of 1,3-dimethyl-5-phenyl-1H-pyrazole and 1,5-dimethyl-3-phenyl-1H-pyrazole. We utilize Potassium Carbonate (K₂CO₃) and Methyl Iodide (MeI) in Dimethylformamide (DMF). The steric bulk of the phenyl group naturally directs the methylation toward the less hindered nitrogen, favoring our target isomer.

Phase 2: Electrophilic C4-Bromination

The C4 position of the pyrazole ring is highly electron-rich due to the dual electron-donating effects of the nitrogen heteroatoms. We employ N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-oxidation and ensuring strict mono-bromination at the C4 position.

Self-Validating Experimental Protocol

Step 1: Methylation and Isomer Isolation

-

Reaction: Dissolve 5-methyl-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 eq) and stir for 15 minutes at 0°C. Dropwise add MeI (1.1 eq). Warm to room temperature and stir for 4 hours.

-

Self-Validating Checkpoint (LC-MS): Sample the crude mixture. The appearance of two distinct peaks with identical m/z (173.2 [M+H]⁺) but different retention times confirms the formation of both regioisomers. The disappearance of the m/z 159.2 peak confirms complete consumption of the starting material.

-

Purification: Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the faster-eluting 1,3-dimethyl-5-phenyl-1H-pyrazole.

Step 2: Bromination

-

Reaction: Dissolve the purified intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.15 M). Cool to 0°C. Add NBS (1.05 eq) in three portions over 15 minutes. Stir at room temperature for 2 hours.

-

Self-Validating Checkpoint (Visual & Chemical): The reaction will initially develop a slight yellow tint due to transient bromine radicals. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The immediate disappearance of the yellow tint confirms the complete reduction of residual electrophilic bromine species, guaranteeing that no destructive over-bromination will occur during the concentration phase.

-

Verification (MS): Analyze the organic layer via LC-MS. The appearance of a distinct isotopic doublet at m/z 251.0 and 253.0 (1:1 ratio) serves as absolute confirmation of mono-bromination [4].

Strategic Applications in Drug Development: Targeting Mcl-1

In oncology, the overexpression of the anti-apoptotic protein Mcl-1 is a primary mechanism by which tumor cells evade programmed cell death (apoptosis). This compound is a highly sought-after building block for synthesizing indole-based Mcl-1 inhibitors[1].

The C4-bromo functional group is perfectly primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. By coupling this pyrazole core to an indole or azaindole scaffold, researchers can rapidly generate libraries of compounds designed to bind the BH3-binding groove of the Mcl-1 protein.

Figure 2: Mcl-1 Inhibition Pathway Utilizing the Pyrazole Building Block.

By leveraging the predictable reactivity of the bromo-pyrazole scaffold, drug development professionals can systematically optimize the steric and electronic parameters required to disrupt Mcl-1 protein-protein interactions, ultimately restoring the apoptotic cascade in malignant cells.

References

-

PubChem. "PubChemLite - C11H11BrN2S - Explore". National Center for Biotechnology Information. Available at:[Link]

- European Patent Office. "EP 2134684 B1 - 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS". Google Patents.

- European Patent Office. "EP 3243814 B1 - 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS". Google Patents.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole . This document is structured for researchers requiring rigorous data for medicinal chemistry optimization, specifically within the scope of p38 MAP kinase inhibitors and COX-2 cyclooxygenase pathways where this scaffold frequently appears as a halogenated intermediate.

Executive Summary & Chemical Identity

This compound represents a highly functionalized heterocyclic scaffold. Distinguished by the steric crowding of the N-methyl and C5-phenyl groups, this molecule serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Its regiochemistry is vital; the specific 1,3-dimethyl-5-phenyl arrangement forces a twist in the biaryl bond, influencing the binding kinetics in enzyme pockets compared to its planar 1,5-dimethyl-3-phenyl regioisomer.

Nomenclature & Identifiers

| Identifier | Value |

| Systematic Name | This compound |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.13 g/mol |

| SMILES | Cn1c(c(c(n1)C)Br)c2ccccc2 |

| InChIKey | NWSJUXQHDCJHIF-UHFFFAOYSA-N |

| Structural Class | Halogenated 1,5-diarylpyrazole (scaffold) |

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, values marked with ()* are predicted based on QSAR models and structural analogs (e.g., Celecoxib intermediates).*

Physical Constants

| Property | Value / Range | Experimental Context |

| Physical State | Solid (Crystalline) | Often precipitates as off-white needles from ethanol. |

| Melting Point | 78°C – 82°C | Lower than non-methylated analogs due to steric disruption of crystal packing. |

| Boiling Point | ~340°C (at 760 mmHg) | Decomposes prior to boiling at atmospheric pressure. |

| LogP (Octanol/Water) | 3.02 ± 0.4 | Highly lipophilic; requires organic co-solvents for bioassays. |

| pKa (Conjugate Acid) | ~1.8 | The pyrazole nitrogen is weakly basic; protonation occurs only in strong acid. |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

Solubility Profile

Understanding the solubility is critical for assay preparation and recrystallization.

-

High Solubility (>50 mg/mL): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.

-

Moderate Solubility: Ethanol (hot), Ethyl Acetate.

-

Insoluble: Water, dilute aqueous buffers (pH 7.4).

Synthetic Protocol & Characterization

The synthesis of this specific isomer requires careful control of regiochemistry during the ring-closure phase, followed by electrophilic aromatic substitution.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the critical path from raw materials to the brominated target, highlighting the regioselective checkpoint.

Figure 1: Synthetic workflow emphasizing the separation of regioisomers prior to bromination.

Detailed Methodology

Step 1: Bromination of 1,3-dimethyl-5-phenyl-1H-pyrazole Pre-requisite: Ensure the starting material is the correct regioisomer (verified via NOESY NMR; interaction between N-Me and Phenyl protons confirms the 5-phenyl structure).

-

Setup: Charge a round-bottom flask with 1,3-dimethyl-5-phenyl-1H-pyrazole (1.0 eq) and dissolve in anhydrous Acetonitrile (MeCN) or DMF (10 mL/g).

-

Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to prevent exotherms. The C4 position is highly activated and reacts rapidly.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.

-

Workup:

-

If DMF used: Pour reaction mixture into 5 volumes of ice water. The product should precipitate. Filter and wash with water.

-

If MeCN used: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Structural Validation (NMR)

The absence of the C4-proton and the integrity of the methyl groups are the key validation markers.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.45 – 7.55 | Multiplet | 5H | Phenyl (Ar-H) |

| ¹H NMR | 3.78 | Singlet | 3H | N-CH₃ (N1 position) |

| ¹H NMR | 2.31 | Singlet | 3H | C-CH₃ (C3 position) |

| ¹³C NMR | ~148.0 | - | - | C3 (Quaternary) |

| ¹³C NMR | ~142.0 | - | - | C5 (Quaternary) |

| ¹³C NMR | ~92.5 | - | - | C4-Br (Significant upfield shift due to heavy atom effect) |

Reactivity & Applications

The C4-Bromine bond in this scaffold is chemically distinct from aryl bromides due to the electron-rich nature of the pyrazole ring. It is an excellent partner for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This is the primary utility of the molecule, used to attach biaryl systems at the 4-position (e.g., synthesis of Celecoxib analogs).

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

-

Base: Na₂CO₃ or K₃PO₄ (2.0 eq).

-

Solvent: Dioxane/Water (4:1) at 90°C.

-

Mechanism: The oxidative addition of Pd(0) into the C4-Br bond is facile, but steric hindrance from the C3-Methyl and C5-Phenyl groups can slow down the transmetallation step if the boronic acid is bulky.

Reactivity Logic Diagram

Figure 2: Divergent synthetic pathways utilizing the C4-Br handle.

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for halogenated nitrogen heterocycles.

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit. 2A (H319)

-

STOT SE 3 (H335) (Respiratory irritation).

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine bond lability over long periods).

-

Disposal: Halogenated organic waste streams. Do not mix with acid streams.

References

-

PubChemLite. (2025).[1] this compound (Compound Summary). University of Luxembourg.[2] [Link] (Note: Link directs to the analogous 1,3-dimethyl core for property benchmarking).

-

El-Rady, E. A., & Abd El Latif, F. M. (2012). 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis. Scilit. [Link]

-

Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Organic Synthesis. [Link]

-

Kleizienė, N., et al. (2009).[3] Synthesis and NMR Characterization of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639. [Link]

Sources

The Pyrazole Pharmacophore: A Technical Guide to Biological Activity and Structural Optimization

Executive Summary

The pyrazole scaffold (

Part 1: The Chemical Foundation & Synthesis[3]

Electronic Architecture and Tautomerism

The bioactivity of pyrazole stems from its diazole structure, containing two adjacent nitrogen atoms:

-

N1 (Pyrrole-like): Contributes a lone pair to the aromatic sextet, acting as a hydrogen bond donor (HBD).

-

N2 (Pyridine-like): Possesses a lone pair in an

orbital orthogonal to the

Critical Insight for Drug Design: The rapid tautomeric equilibrium between

Validated Synthesis Strategy: The Knorr Reaction

The Knorr pyrazole synthesis remains the most robust method for generating 1,3,5-trisubstituted pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]

Mechanism & Causality:

-

Acid Catalysis: Protonation of the carbonyl oxygen increases electrophilicity.

-

Nucleophilic Attack: The hydrazine terminal nitrogen attacks the most reactive carbonyl (steric/electronic control).

-

Cyclization: Intramolecular attack leads to dehydration and aromatization.

Visualization: Knorr Synthesis Workflow

Caption: Step-wise mechanistic flow of Knorr Pyrazole Synthesis, highlighting critical catalytic inputs.

Part 2: Therapeutic Applications & SAR[6][7]

Oncology: Kinase Inhibition (EGFR/VEGFR)

Pyrazole derivatives are potent ATP-competitive inhibitors. They function by mimicking the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

Structure-Activity Relationship (SAR) Rules:

-

Hinge Binding: The N2 nitrogen often accepts an H-bond from the backbone NH of the hinge residue (e.g., Met793 in EGFR).

-

Hydrophobic Pocket: Substituents at C3 (e.g., tert-butyl, trifluoromethyl) occupy the hydrophobic gatekeeper pocket, enhancing selectivity.

-

Solubilizing Tail: Groups at N1 often extend into the solvent-exposed region, improving bioavailability.

Quantitative Data: Comparative Potency

Table 1: Cytotoxicity (

| Compound ID | R1 Substituent | R3 Substituent | IC50 (MCF-7) | Mechanism Note |

| PYZ-43 | Phenyl | 4-F-Phenyl | 0.25 | Dual EGFR/VEGFR inhibitor [1] |

| PYZ-29 | Methyl | Pyrimidine | 17.12 | CDK2 inhibitor [2] |

| Ruxolitinib | (Drug Ref) | -- | 0.003 | JAK1/2 Selective |

| Doxorubicin | (Control) | -- | 0.95 | DNA Intercalator |

Visualization: Kinase Signaling Interference

Caption: Mechanism of Action: Pyrazoles block ATP binding at the RTK hinge, halting downstream Ras/Raf/MEK signaling.

Inflammation: COX-2 Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulcers by inhibiting COX-1 (constitutive). Pyrazole derivatives like Celecoxib achieve COX-2 (inducible) selectivity.[5]

Mechanistic Basis:

-

Pocket Size: The COX-2 active site has a secondary "side pocket" that is 25% larger than COX-1 due to the substitution of Isoleucine (COX-1) with Valine (COX-2).

-

Structural Fit: Bulky pyrazole substituents (e.g., sulfonamides or rigid aryl groups) fit snugly into this COX-2 specific pocket but are sterically excluded from COX-1 [3].

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 1,3,5-Triphenylpyrazole (Knorr Method)

Objective: Synthesize a library standard for biological screening. Validation: Purity checked via melting point and TLC (single spot).

Reagents:

-

Dibenzoylmethane (1,3-diketone) - 10 mmol

-

Phenylhydrazine - 10 mmol

-

Ethanol (Solvent) - 20 mL

-

Glacial Acetic Acid (Catalyst) - 0.5 mL

Step-by-Step Methodology:

-

Preparation: Dissolve 2.24g (10 mmol) of dibenzoylmethane in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Activation: Add 0.5 mL glacial acetic acid. Why: Acidifies the medium to catalyze imine formation.

-

Addition: Add 1.08g (10 mmol) of phenylhydrazine dropwise with stirring.

-

Reaction: Reflux the mixture at 80°C for 4 hours.

-

Control: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The disappearance of the diketone spot indicates completion.

-

-

Isolation: Cool the mixture to room temperature, then pour into 100 mL of ice-cold water. The pyrazole will precipitate as a solid.

-

Purification: Filter the precipitate and recrystallize from ethanol.

-

Validation: Measure Melting Point (Expected: 136-138°C).

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 of synthesized pyrazoles against cancer cell lines. Validation: Use Doxorubicin as a positive control and DMSO as a vehicle control.

Methodology:

-

Seeding: Plate cancer cells (e.g., MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Add pyrazole derivatives at serial dilutions (0.1, 1, 10, 50, 100

).-

Note: Dissolve compounds in DMSO; final DMSO concentration must be <0.5% to avoid solvent toxicity.

-

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20

of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media and add 100

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log(Concentration) to calculate IC50 using non-linear regression.

Part 4: Future Directions

The next generation of pyrazole therapeutics is moving beyond simple inhibition:

-

PROTACs (Proteolysis Targeting Chimeras): Linking a pyrazole warhead to an E3 ligase ligand to induce degradation of the target kinase rather than just inhibition.

-

Multi-Target Hybrids: Fusing pyrazoles with other pharmacophores (e.g., coumarins) to target multiple pathways simultaneously (e.g., EGFR + COX-2) for overcoming drug resistance.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (National Institutes of Health). Available at: [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. Available at: [Link]

-

Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]

-

Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link][2][8][9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

Technical Guide: 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole

The following technical guide provides an in-depth analysis of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole , structured for researchers and drug development professionals.

CAS Number: 1073067-95-4 Role: Advanced Heterocyclic Building Block / Kinase Inhibitor Scaffold

Executive Summary

This compound is a trisubstituted pyrazole derivative serving as a critical intermediate in medicinal chemistry. Distinguished by its fully substituted core, it offers a specific steric and electronic profile ideal for probing the ATP-binding pockets of kinases (e.g., p38 MAPK) and GPCRs. Its C4-bromine handle enables high-fidelity palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it a modular "hub" for diversifying lead compounds.

Chemical Profile & Identification

This compound belongs to the class of N-methylated pyrazoles. The regiochemistry—specifically the placement of the phenyl group at position 5 relative to the N-methyl group—dictates its unique 3D topology, distinguishing it from its 1,5-dimethyl-3-phenyl isomer.

| Parameter | Data |

| CAS Number | 1073067-95-4 |

| Parent Scaffold CAS | 10250-58-5 (1,3-Dimethyl-5-phenyl-1H-pyrazole) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| SMILES | CN1C(C2=CC=CC=C2)=C(Br)C(C)=N1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

Synthesis & Manufacturing Strategy

The synthesis of this compound presents a classic regiochemical challenge in heterocyclic chemistry: controlling the condensation of methylhydrazine with an unsymmetrical 1,3-diketone.

The Regioselectivity Challenge

Reacting benzoylacetone (1-phenyl-1,3-butanedione) with methylhydrazine yields two isomers:

-

1,3-dimethyl-5-phenylpyrazole (Target): N-methyl adjacent to Phenyl.

-

1,5-dimethyl-3-phenylpyrazole (By-product): N-methyl adjacent to Methyl.

Mechanistic Insight: The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls. The internal nitrogen of methylhydrazine is more nucleophilic but sterically hindered. Standard acidic conditions often favor the formation of the 1,5-dimethyl-3-phenyl isomer. To favor or isolate the 1,3-dimethyl-5-phenyl target, careful chromatographic separation or specific solvent controls are required.

Experimental Protocol

The following protocol outlines a two-step sequence: condensation followed by electrophilic bromination.

Step 1: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

-

Reagents: Benzoylacetone (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), HCl (cat).

-

Procedure:

-

Dissolve benzoylacetone in absolute ethanol.

-

Add methylhydrazine dropwise at 0°C (Exothermic).

-

Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Crucial Step: Evaporate solvent. The residue contains both isomers.

-

Purification: Separate via flash column chromatography on silica gel. The 1,3-dimethyl-5-phenyl isomer typically elutes after the 1,5-dimethyl isomer due to slight polarity differences caused by the N-Me/Phenyl steric twist.

-

Validation: Confirm regiochemistry via NOESY NMR (Look for NOE between N-Me and Phenyl protons).

-

Step 2: C4-Bromination

-

Reagents: 1,3-Dimethyl-5-phenyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF or Acetonitrile.

-

Procedure:

-

Dissolve the purified pyrazole in DMF at room temperature (RT).

-

Add NBS portion-wise to maintain temperature <30°C.

-

Stir at RT for 2–4 hours.

-

Workup: Pour into ice water. The product, This compound , usually precipitates as a solid.

-

Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

-

Reaction Workflow Diagram

Caption: Step-wise synthesis highlighting the critical regioselective separation required prior to bromination.

Reactivity & Functionalization

The C4-bromide is a versatile "chemical hook." The pyrazole ring is electron-rich, but the bromine at C4 is highly susceptible to oxidative addition by transition metals.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to create 4-aryl-pyrazoles (Biaryl mimetics).

-

Buchwald-Hartwig Amination: Reacts with amines to form 4-amino-pyrazoles.

-

Lithiation: Halogen-metal exchange (using n-BuLi) generates a C4-lithio species, which can be quenched with electrophiles (e.g., aldehydes, CO₂) to introduce carbon frameworks.

Applications in Drug Discovery

The 1,3-dimethyl-5-phenyl-pyrazole scaffold is a privileged structure in medicinal chemistry.

-

p38 MAPK Inhibitors: The N1-methyl and C5-phenyl groups create a hydrophobic core that fits snugly into the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase. The C4 position is often derivatized to reach the "gatekeeper" residue.

-

COX-2 Inhibition: Similar to Celecoxib, trisubstituted pyrazoles exhibit selectivity for Cyclooxygenase-2. The specific 1,3-dimethyl-5-phenyl geometry alters the vector of substituents compared to the 1,5-diaryl arrangement of Celecoxib, offering a different IP space.

-

Agrochemicals: Used as a precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow debromination or oxidation over long periods.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Link (Note: Link directs to analogous structure entry for verification).

-

Sigma-Aldrich. this compound Product Detail. Merck KGaA. Link

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.[1] Link

-

Organic Chemistry Portal. Synthesis of Pyrazoles.Link

Sources

4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole: A Comprehensive Technical Guide on Synthesis, Molecular Properties, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the necessity for highly functionalized pyrazole scaffolds. 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole (CAS: 1073067-95-4) is a critical electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven, site-selective synthetic methodology, and explores its downstream application in the development of Mcl-1 inhibitors for oncology.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the first step in validating any building block for high-throughput screening or scale-up synthesis. The table below summarizes the core quantitative data for this compound[1][2][3].

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1073067-95-4 |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.13 g/mol |

| Monoisotopic Mass | 250.01056 Da |

| SMILES String | CN1N=C(C)C(Br)=C1C2=CC=CC=C2 |

| Structural Role | Bifunctional scaffold (C4-Bromide for cross-coupling) |

Mechanistic Synthesis & Causality

Historically, synthesizing poly-substituted pyrazoles with distinct functional groups at the C4 and C5 positions has been challenging due to competing reactivities. While direct bromination of 1,3-dimethyl-5-phenyl-1H-pyrazole is possible, constructing the core with orthogonal reactive sites offers superior versatility for library generation.

A breakthrough methodology developed by Sakakibara et al. (2019) utilizes a ligand-dependent site-selective Suzuki cross-coupling of 4-bromopyrazol-5-yl triflates[4][5].

The Causality of Ligand Selection: The pyrazole intermediate contains two potential sites for oxidative addition by palladium: the C4 C–Br bond and the C5 C–OTf (triflate) bond.

-

When the Amphos ligand is used, cross-coupling proceeds predominantly at the C4 position (C–Br bond), which is traditionally considered the least reactive site[4][6].

-

Conversely, when the Triphenylphosphine (PPh₃) ligand is employed, the oxidative addition selectively targets the C5 C–OTf bond[5].

To synthesize this compound, we exploit the PPh₃ pathway. This allows us to introduce the phenyl ring at the C5 position via Suzuki coupling while deliberately leaving the C4-bromide intact for future downstream functionalization by medicinal chemists.

Synthetic workflow for this compound via site-selective Suzuki coupling.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high yield and regioselectivity, incorporating self-validating checkpoints to guarantee the integrity of the synthesis[5][7].

Step 1: Electrophilic Bromination

-

Reaction: Dissolve 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

-

Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) at 0 °C.

-

Validation: NBS acts as a controlled electrophilic bromine source. Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the starting material confirms the formation of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol without over-bromination.

Step 2: Triflation (Leaving Group Activation)

-

Reaction: To the intermediate solution, add a mild base such as pyridine or triethylamine (1.5 eq) and cool to -78 °C.

-

Addition: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq). Allow the mixture to warm to room temperature.

-

Validation: Perform LC-MS (Liquid Chromatography-Mass Spectrometry). The shift in mass will confirm the complete conversion of the hydroxyl group into the highly reactive triflate leaving group (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl trifluoromethanesulfonate).

Step 3: Site-Selective Suzuki Cross-Coupling

-

Reaction: In a Schlenk flask, combine the triflate intermediate (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq) in anhydrous toluene[7].

-

Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Degas the mixture and heat to 80 °C for 2.0 hours[7].

-

Validation & Purification: The specific use of the PPh₃ ligand directs the palladium insertion exclusively into the C5-OTf bond[5]. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to isolate pure this compound.

Pharmaceutical Application: Mcl-1 Inhibition

In oncology drug development, this compound is not an end-product but a highly valued intermediate. It is prominently featured in patent literature (e.g., AbbVie's EP 2134684 B1) for the synthesis of 7-substituted indole derivatives acting as Mcl-1 inhibitors [8][9].

Mechanistic Context: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. It is frequently overexpressed in human cancers, allowing malignant cells to evade programmed cell death[8]. The pyrazole derivative synthesized from our brominated building block is designed to bind tightly into the hydrophobic BH3-binding groove of Mcl-1. By inhibiting Mcl-1, the drug disinhibits pro-apoptotic proteins (Bax/Bak), triggering mitochondrial outer membrane permeabilization (MOMP) and ultimately causing cancer cell apoptosis.

Mechanism of action for Mcl-1 inhibitors derived from the pyrazole building block.

References

-

"4-Bromo-3-ethyl-1-methyl-5-phenyl-1H-pyrazole - BLDpharm", bldpharm.com, URL:[1]

-

"4-bromo-1,3-dimethyl-1h-pyrazole compound | Sigma-Aldrich", sigmaaldrich.com, URL:[2]

-

"NWSJUXQHDCJHIF-UHFFFAOYSA-N - Explore - PubChemLite", uni.lu, URL:[3]

-

"7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS - European Patent Office - EP 2134684 B1", googleapis.com, URL:[8]

-

"7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS - European Patent Office - EP 3243814 B1", googleapis.com, URL:[9]

-

"Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates", nih.gov, URL:[4]

-

"Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry", acs.org, URL:[6]

-

"Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates (Introduction & Results)", acs.org, URL:[5]

-

"this compound - CAS号1073067-95-4", molaid.com, URL:[7]

Sources

- 1. 2748583-52-8|4-Bromo-3-ethyl-1-methyl-5-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 4-bromo-1,3-dimethyl-1h-pyrazole compound | Sigma-Aldrich [sigmaaldrich.cn]

- 3. PubChemLite - NWSJUXQHDCJHIF-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 4. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - CAS号 1073067-95-4 - 摩熵化学 [molaid.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Technical Application Note: Functionalization and Therapeutic Potential of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole

Executive Summary & Core Utility

4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole (CAS: 5775-82-6 for the core analog class) represents a "privileged scaffold" in modern drug discovery. Unlike generic building blocks, this specific regioisomer offers a pre-organized steric and electronic profile essential for targeting hydrophobic pockets in kinases and G-Protein Coupled Receptors (GPCRs).

Primary Applications:

-

p38 MAP Kinase Inhibition: The 5-phenyl group serves as a critical anchor in the hydrophobic "specificity pocket" of the p38

enzyme, distinct from the ATP-binding site. -

CRF-1 Receptor Antagonism: This scaffold acts as a core mimetic for non-peptide Corticotropin-Releasing Factor type 1 (CRF-1) antagonists, utilized in anxiety and depression therapeutics.

-

Divergent Synthesis: The C4-bromide provides a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Mechanistic Insight: Why This Scaffold?

The p38 MAPK "Specificity Pocket"

In the design of p38 mitogen-activated protein kinase inhibitors, selectivity is achieved by targeting an allosteric hydrophobic region adjacent to the ATP binding site.

-

The 5-Phenyl Role: The phenyl ring at position 5 of the pyrazole core rotates out of plane, creating a hydrophobic interaction with the activation loop (specifically residues Thr106, His107, and Leu108 in p38

). -

The 1-Methyl Role: The N1-methyl group restricts conformation, preventing the "flip" seen in unsubstituted pyrazoles, thereby locking the inhibitor into the bioactive rotamer.

-

The 4-Bromo Handle: This is the vector for extending the molecule into the solvent-exposed region or the ATP-binding hinge region.

Visualizing the Signaling Pathway

The following diagram illustrates the role of p38 MAPK in inflammatory signaling and where the pyrazole scaffold intercepts the pathway.

Caption: The p38 MAPK signaling cascade. This compound derivatives act as Type II or hybrid inhibitors, stabilizing the inactive conformation of p38.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Challenge: The condensation of benzoylacetone with methylhydrazine typically yields a mixture of the desired 1,3-dimethyl-5-phenyl isomer and the unwanted 1,5-dimethyl-3-phenyl isomer. Solution: Control of solvent polarity and acid catalysis directs regioselectivity.

Materials:

-

Benzoylacetone (1.0 equiv)

-

Methylhydrazine (1.1 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Cat.)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

Step-by-Step Methodology:

-

Cyclization: Dissolve benzoylacetone (10 mmol) in Ethanol (20 mL). Cool to 0°C.

-

Addition: Add Methylhydrazine (11 mmol) dropwise. Crucial: Maintain temperature <5°C to favor the kinetic product (often the 5-OH intermediate which dehydrates to the 5-phenyl isomer).

-

Reflux: Add 2 drops of glacial acetic acid and reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Isomer Separation: If isomeric mixture exists (check 1H NMR: N-Me signal differs by ~0.2 ppm), purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane). The 1,3-dimethyl-5-phenyl isomer is typically less polar (elutes first) due to steric shielding of the N-lone pair by the phenyl ring.

-

Bromination: Dissolve the purified pyrazole (5 mmol) in Acetonitrile (15 mL). Add NBS (5.25 mmol) portion-wise at 0°C. Stir at RT for 1 hour.

-

Isolation: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol/Water.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Install an aryl group at the 4-position to create a biaryl pharmacophore.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for resistance to oxidation.

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Inert Atmosphere: Charge a microwave vial or Schlenk tube with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add Dioxane and aqueous K2CO3 via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

-

Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Gradient: Hexane -> 40% EtOAc/Hexane).

Data & Validation

Solvent Effects on Coupling Efficiency

The following table summarizes optimization data for the Suzuki coupling of the 4-bromo scaffold with Phenylboronic acid.

| Entry | Catalyst | Solvent System | Base | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh3)4 | Toluene/EtOH/H2O | Na2CO3 | 100 | 65 | Significant homocoupling observed |

| 2 | Pd(OAc)2/PPh3 | DMF | K3PO4 | 120 | 45 | Pd black precipitation |

| 3 | Pd(dppf)Cl2 | Dioxane/H2O (4:1) | K2CO3 | 90 | 92 | Optimal condition |

| 4 | Pd2(dba)3/XPhos | THF | Cs2CO3 | 70 | 88 | Good for sterically hindered boronic acids |

Structural Validation (NMR Signature)

To ensure you have the correct regioisomer (1,3-dimethyl-5-phenyl) vs the impurity (1,5-dimethyl-3-phenyl), check the NOE (Nuclear Overhauser Effect) signals:

-

Target (1,3-dimethyl-5-phenyl): Strong NOE between N-Methyl protons and Phenyl ortho-protons.

-

Impurity (1,5-dimethyl-3-phenyl): Strong NOE between N-Methyl protons and C5-Methyl protons.

References

-

BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025).[1][2][3][4] Retrieved from

-

Dumas, J., et al. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. (2000).[5]

-

Gilligan, P. J., et al. 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists.[6] Journal of Medicinal Chemistry, 52(10), 3073-3083. (2009).[2][6][7]

-

Sigma-Aldrich. Product Specification: p38 MAP Kinase Inhibitor V.[8] (2025).[1][2][3][4] Retrieved from

-

Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature. (2024).[9] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. p38 MAP Kinase Inhibitor V [sigmaaldrich.com]

- 9. jchr.org [jchr.org]

The Pyrazole Scaffold: A Versatile Framework in Modern Drug Discovery

Introduction: The Privileged Status of the Pyrazole Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems.[1][3] These attributes have made pyrazole and its derivatives a cornerstone in the development of numerous therapeutic agents across a wide range of diseases.

The significance of the pyrazole moiety is underscored by its presence in a substantial number of FDA-approved drugs.[4][5] These medications address a diverse array of clinical needs, from inflammatory conditions and cancer to cardiovascular diseases and viral infections.[3][4][5] The structural diversity achievable through substitution on the pyrazole ring allows for the fine-tuning of pharmacological activity and pharmacokinetic properties, making it a highly attractive starting point for drug discovery campaigns.[6]

This application note will provide an in-depth guide for researchers and drug development professionals on the utility of the pyrazole scaffold, using 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole as a representative, albeit less explored, example of a substituted pyrazole. We will delve into the common biological targets of pyrazole derivatives, provide detailed protocols for their synthesis and biological evaluation, and illustrate key concepts with diagrams and summary tables.

The Broad Therapeutic Spectrum of Pyrazole-Based Drugs

The clinical success of pyrazole-containing drugs is a testament to the scaffold's adaptability. A wide range of biological activities have been attributed to pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[6][7][8][9]

Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Core

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action (Primary Target) |

| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor[3] |

| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor[3] |

| Crizotinib (Xalkori®) | Oncology (NSCLC) | ALK/ROS1/MET Kinase Inhibitor[3][7] |

| Ruxolitinib (Jakafi®) | Oncology/Myelofibrosis | JAK1/JAK2 Kinase Inhibitor[3][7] |

| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor[4] |

| Pirtobrutinib (Jaypirca®) | Oncology (Mantle Cell Lymphoma) | Bruton's Tyrosine Kinase (BTK) Inhibitor[3] |

| Asciminib (Scemblix®) | Oncology (CML) | Allosteric BCR-ABL1 Kinase Inhibitor[3] |

| Niraparib (Zejula®) | Oncology (Ovarian Cancer) | PARP1/PARP2 Inhibitor[3][5] |

This table is not exhaustive but highlights the diverse applications of pyrazole-based pharmaceuticals.

Key Biological Targets in Pyrazole-Driven Drug Discovery

The efficacy of pyrazole derivatives is rooted in their ability to interact with a variety of biological targets with high affinity and selectivity. Among the most prominent targets are protein kinases, which play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer.[1][10]

Protein Kinase Inhibition

The pyrazole scaffold is a key component in numerous protein kinase inhibitors (PKIs).[1] Its ability to form critical hydrogen bonds and occupy the ATP-binding pocket makes it an ideal framework for designing potent and selective inhibitors.[11] Key kinase families targeted by pyrazole-based compounds include:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.[6][11]

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that mediate inflammation and immune responses.[12]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.[6][13]

-

Bruton's Tyrosine Kinase (BTK): A crucial component of B-cell receptor signaling, targeted in B-cell malignancies.[8]

The following diagram illustrates a general workflow for the discovery and evaluation of pyrazole-based kinase inhibitors.

Caption: Workflow for Pyrazole-Based Kinase Inhibitor Discovery.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyrazole derivatives.

Protocol 1: Synthesis of Substituted Pyrazoles via Cyclocondensation

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for preparing the pyrazole core.[14] This protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Objective: To synthesize a pyrazole derivative, such as a this compound analogue.

Materials:

-

1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)

-

Substituted Hydrazine (e.g., Methylhydrazine)

-

Solvent (e.g., Ethanol or Glacial Acetic Acid)

-

Brominating agent (e.g., N-Bromosuccinimide, if 4-bromo substitution is desired)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) in the chosen solvent (e.g., ethanol).

-

Hydrazine Addition: Add the substituted hydrazine (1.1 eq.) to the solution. If using a hydrazine salt, an equivalent of base (e.g., sodium acetate) may be required.

-

Reaction: Stir the mixture at room temperature or heat under reflux for 2-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the cyclization step.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Extraction: The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

(Optional) Bromination: To introduce a bromine atom at the 4-position, the crude pyrazole can be dissolved in a suitable solvent (e.g., chloroform or acetic acid) and treated with a brominating agent like N-Bromosuccinimide (NBS).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure substituted pyrazole.

-

Characterization: The final product's structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound against a specific protein kinase.[11][15] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Materials:

-

Synthesized pyrazole inhibitor (dissolved in DMSO)

-

Recombinant protein kinase and its specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well microplates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Kinase Reaction Setup: In the wells of a microplate, add the kinase enzyme, its substrate, and the serially diluted inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The light generated is proportional to the amount of ADP produced, and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Caption: ADP-Glo™ Kinase Assay Principle.

Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[12][16]

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile plates

-

Pyrazole inhibitor (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (DMSO) and a no-cell background control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The pyrazole scaffold is a robust and highly validated platform in drug discovery, with a proven track record of producing successful therapeutics. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued relevance in the field. While a specific compound like This compound may not be extensively studied, it represents a class of molecules that can be readily synthesized and evaluated using the protocols outlined in this guide. Future research in this area will likely focus on the development of novel pyrazole derivatives with improved selectivity and potency, as well as their application in emerging therapeutic areas such as targeted protein degradation and immunotherapy.

References

-

Bhat, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Sharma, P., & Kumar, V. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Journal of Pharmaceutical Research International. [Link]

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.

-

Alam, M. J., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

-

Pop, R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

- Sunitha, T., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- BenchChem. (2025). Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide. BenchChem.

-

Naim, M. J., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of Biomolecular Structure and Dynamics. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

- Hodoșan, M. I., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis.

-

Kamiloglu, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

-

de Fátima, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

-

Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Sharma, S., et al. (2021). Review: biologically active pyrazole derivatives. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

- Kharl, R., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Abdel-Wahab, B. F., et al. (2022). Some FDA approved drugs based on the pyrazole ring.

-

Sharma, S., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.

-

Portilla, J., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

-

Kamiloglu, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]

-

Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. JNCI: Journal of the National Cancer Institute. [Link]

-

Hamad, A. A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Journal of Medicinal and Chemical Sciences. [Link]

-

El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Agrawal, P., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Biology & Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. japsonline.com [japsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scielo.br [scielo.br]

analytical methods for 4-Bromo-1,3-dimethyl-5-phenyl-1h-pyrazole

Abstract

This guide details the synthesis, purification, and analytical characterization of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole , a critical scaffold in drug discovery. The primary challenge in working with this chemotype is the regioselectivity of the pyrazole ring formation, which frequently yields the unwanted isomer, 1,5-dimethyl-3-phenyl-1H-pyrazole. This protocol establishes a self-validating analytical workflow using NOE NMR spectroscopy and Reverse-Phase HPLC to definitively distinguish the target from its regioisomers and process impurities.

The Regioisomer Challenge

The core structure is synthesized via the condensation of 1-phenyl-1,3-butanedione (benzoylacetone) with methylhydrazine. This reaction is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the ketone carbonyls.

-

Target (T): 1,3-dimethyl-5-phenyl-1H-pyrazole (Phenyl at C5, adjacent to N-Methyl).

-

Impurity (I): 1,5-dimethyl-3-phenyl-1H-pyrazole (Phenyl at C3, distal to N-Methyl).

Because the electronic properties of these isomers are similar, standard LC-MS methods often fail to distinguish them without a structurally validated reference standard. Protocol B (below) provides the absolute structural confirmation required.

Synthetic Workflow & Process Control

Step 1: Cyclocondensation

-

Reagents: 1-Phenyl-1,3-butanedione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (Cat.).

-

Procedure: Reflux for 4 hours. The crude mixture will contain both regioisomers.

-